molecular formula C13H15NO7 B14485642 N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid CAS No. 64846-83-9

N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid

Cat. No.: B14485642
CAS No.: 64846-83-9
M. Wt: 297.26 g/mol
InChI Key: WZXNJYSZVCDDSM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of a carboxymethyl group and a 2-hydroxyphenylmethyl group attached to the L-aspartic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid typically involves the reaction of L-aspartic acid with appropriate reagents to introduce the carboxymethyl and 2-hydroxyphenylmethyl groups. One common method involves the use of chloroacetic acid to introduce the carboxymethyl group, followed by the reaction with 2-hydroxybenzyl chloride to attach the 2-hydroxyphenylmethyl group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition or as a ligand for metal ions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(Carboxymethyl)-L-aspartic acid: Lacks the 2-hydroxyphenylmethyl group.

    N-[(2-Hydroxyphenyl)methyl]-L-aspartic acid: Lacks the carboxymethyl group.

    N-(Carboxymethyl)-N-[(4-hydroxyphenyl)methyl]-L-aspartic acid: Similar structure but with a hydroxyl group at the 4-position of the phenyl ring.

Properties

CAS No.

64846-83-9

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

IUPAC Name

(2S)-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]butanedioic acid

InChI

InChI=1S/C13H15NO7/c15-10-4-2-1-3-8(10)6-14(7-12(18)19)9(13(20)21)5-11(16)17/h1-4,9,15H,5-7H2,(H,16,17)(H,18,19)(H,20,21)/t9-/m0/s1

InChI Key

WZXNJYSZVCDDSM-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN(CC(=O)O)[C@@H](CC(=O)O)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)O)C(CC(=O)O)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.